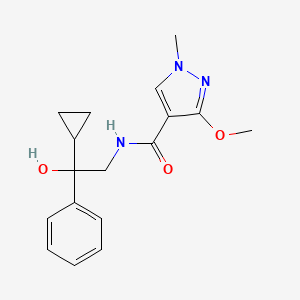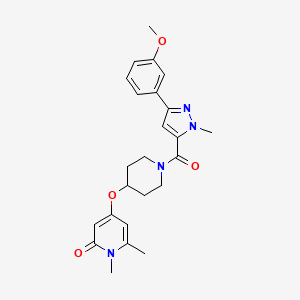
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a multifaceted organic molecule, characterized by its complex structure incorporating elements such as a pyrazole ring, a piperidine moiety, and methoxyphenyl groups. This intricate design suggests potential for diverse chemical reactions and properties, making it a subject of interest for various applications in the field of organic chemistry and materials science.
Synthesis Analysis
The synthesis of complex molecules like this often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. While specific synthesis pathways for this compound are not directly detailed in the available literature, similar compounds have been synthesized using methods such as Hantzsch condensation reactions, ring closure, and cyclocondensation with bifunctional heteronucleophiles, indicating possible synthesis routes (Mahata et al., 2003).
Molecular Structure Analysis
The structural analysis of similar compounds has been achieved through techniques like X-ray crystallography, revealing the spatial arrangement and confirming the geometry of the molecular framework. Crystal structure determination helps in understanding the molecular conformation and intermolecular interactions, which are crucial for the compound's chemical behavior and reactivity (Low et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound are likely to exploit the reactivity of its functional groups, such as the methoxyphenyl and pyrazole moieties. These reactions could include nucleophilic substitutions, electrophilic additions, and cycloadditions, potentially yielding a variety of derivatives with diverse chemical and physical properties. The compound's structure suggests it could undergo transformations leading to novel heterocyclic compounds, which are often pursued for their pharmacological activities (Rai et al., 2009).
科学的研究の応用
Chemical Synthesis and Structural Analysis
The complex structure of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one represents a class of compounds that have been explored for various scientific applications, particularly in the realm of organic chemistry and pharmacology. One notable application involves the synthesis and structural analysis of related compounds, providing insights into their chemical properties and potential biological activities. For instance, the synthesis and pharmacological activities of Pyrano[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine-5-one derivatives have been studied for their considerable chemical and pharmacological potential, illustrating the broader chemical family's relevance to therapeutic development (Mahmoud, El-Bordany, & Elsayed, 2017).
Pharmacological Potential
The pharmacological exploration of compounds structurally related to this compound has led to the discovery of their potential applications in treating various diseases. For example, studies on CuI complexes with N,N',S,S' scorpionate ligands have shed light on their potential for developing new therapeutic agents, showcasing the importance of such compounds in medicinal chemistry (Gennari et al., 2008).
Material Science and Electronics
Moreover, research into the photophysical properties and device characterization of pyrazolo[4,3-b] pyridine derivatives indicates the versatility of these compounds beyond pharmacology. Their stability and optical properties make them suitable for applications in material science and electronics, further demonstrating the compound's multifaceted scientific relevance (El-Menyawy, Zedan, & Nawar, 2019).
特性
IUPAC Name |
4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-12-20(14-23(29)26(16)2)32-18-8-10-28(11-9-18)24(30)22-15-21(25-27(22)3)17-6-5-7-19(13-17)31-4/h5-7,12-15,18H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZXETCUVZXJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

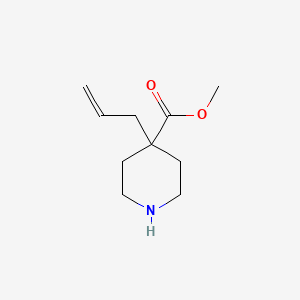
![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
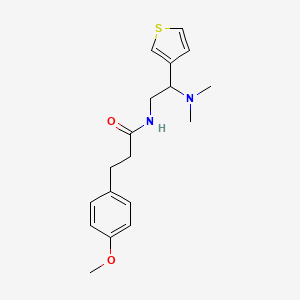

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)

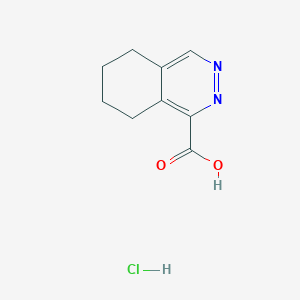
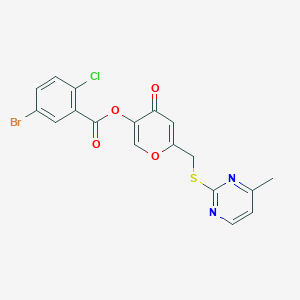

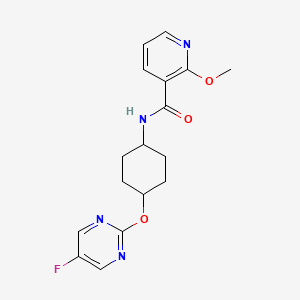
![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)
